1-Propanol, 3-((2-chloroethyl)(3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)amino)-, methanesulfonate (ester), P-oxide
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Overview
Description
1-Propanol, 3-((2-chloroethyl)(3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)amino)-, methanesulfonate (ester), P-oxide is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a tetrahydro-2H-1,3,2-oxazaphosphorin ring, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanol, 3-((2-chloroethyl)(3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)amino)-, methanesulfonate (ester), P-oxide typically involves multiple steps. The process begins with the preparation of the tetrahydro-2H-1,3,2-oxazaphosphorin ring, followed by the introduction of the 2-chloroethyl groups. The final step involves the esterification with methanesulfonate. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product yield .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography, ensures that the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1-Propanol, 3-((2-chloroethyl)(3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)amino)-, methanesulfonate (ester), P-oxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of simpler alcohol derivatives.
Substitution: The chloroethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phosphine oxides, while reduction can yield primary alcohols .
Scientific Research Applications
1-Propanol, 3-((2-chloroethyl)(3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)amino)-, methanesulfonate (ester), P-oxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Mechanism of Action
The mechanism of action of 1-Propanol, 3-((2-chloroethyl)(3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)amino)-, methanesulfonate (ester), P-oxide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to alterations in their structure and function. This interaction can trigger various cellular pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Propanol, 3-((2-chloroethyl)(3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)amino)-, methanesulfonate (ester)
- 1-Propanol, 3-((2-chloroethyl)(3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)amino)-, methanesulfonate (ester), P-oxide
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity. Compared to similar compounds, it exhibits enhanced stability and a broader range of applications in various fields .
Properties
CAS No. |
37752-33-3 |
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Molecular Formula |
C11H23Cl2N2O5PS |
Molecular Weight |
397.3 g/mol |
IUPAC Name |
3-[2-chloroethyl-[3-(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-yl]amino]propyl methanesulfonate |
InChI |
InChI=1S/C11H23Cl2N2O5PS/c1-22(17,18)20-11-3-7-15(9-5-13)21(16)14(8-4-12)6-2-10-19-21/h2-11H2,1H3 |
InChI Key |
AFVFUWYAUGKNAZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCCN(CCCl)P1(=O)N(CCCO1)CCCl |
Origin of Product |
United States |
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